molecular formula C13H16O4 B2902037 [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid CAS No. 1147189-17-0

[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

Cat. No.: B2902037
CAS No.: 1147189-17-0
M. Wt: 236.267
InChI Key: LEMJFQDQZZGQAP-UHFFFAOYSA-N
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Description

[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an ethoxy group, a prop-2-en-1-yl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid typically involves the reaction of 2-ethoxyphenol with allyl bromide to form 2-ethoxy-6-(prop-2-en-1-yl)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like ethanol or acetone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry: In chemistry, [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar molecules with biological targets.

Medicine: In medicine, derivatives of phenoxyacetic acid have been explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides or plant growth regulators. Its chemical properties make it suitable for various applications in the agricultural industry.

Comparison with Similar Compounds

    2-Phenoxyacetic acid: Lacks the ethoxy and allyl groups, making it less versatile in chemical reactions.

    4-Chlorophenoxyacetic acid: Contains a chlorine atom instead of the ethoxy group, which alters its reactivity and applications.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different substituents, leading to distinct biological activities.

Uniqueness: [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is unique due to the presence of both ethoxy and allyl groups, which provide additional sites for chemical modification. This enhances its versatility in synthetic applications and allows for the exploration of new derivatives with potentially novel properties.

Properties

IUPAC Name

2-(2-ethoxy-6-prop-2-enylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-6-10-7-5-8-11(16-4-2)13(10)17-9-12(14)15/h3,5,7-8H,1,4,6,9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMJFQDQZZGQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC(=O)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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